molecular formula C12H21NO2 B12287956 N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide CAS No. 946051-14-5

N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide

Katalognummer: B12287956
CAS-Nummer: 946051-14-5
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: VGOOETSVGWKUSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide typically involves the Prins cyclization reaction. The reaction conditions often involve the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Prins cyclization reaction remains a viable approach for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making the compound a promising candidate for antituberculosis drug development. The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide include:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis sets it apart from other similar compounds, highlighting its potential in drug development .

Eigenschaften

CAS-Nummer

946051-14-5

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

N-(1-oxaspiro[5.5]undecan-4-yl)acetamide

InChI

InChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14)

InChI-Schlüssel

VGOOETSVGWKUSR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCOC2(C1)CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.